N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-25-15(18(19,20)21)24-27(17(25)29)11-6-8-26(9-7-11)10-14(28)23-16-22-12-4-2-3-5-13(12)30-16/h2-5,11H,6-10H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMANGLNNAIAOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Reactivity of the Benzothiazole Moiety
The 1,3-benzothiazole group (present in the compound) is known for electrophilic substitution reactions. Key reactions include:
-
Example : The benzothiazole group in Govorestat (Source ) undergoes sulfonation and oxidation under acidic conditions, forming stable sulfone derivatives .
Triazolone Ring Reactivity
The 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group exhibits distinct reactivity:
-
CF₃ Group Influence : The electron-withdrawing trifluoromethyl group stabilizes the triazolone ring but enhances susceptibility to nucleophilic attack at the carbonyl oxygen .
Piperidine-Acetamide Functionalization
The piperidine-acetamide linker participates in:
-
Example : The acetamide group in analogous structures (Source , entry 87) undergoes hydrolysis to yield carboxylic acids under basic conditions .
Cross-Coupling Reactions
The trifluoromethyl group and aromatic systems enable modern coupling strategies:
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several benzothiazole and triazole derivatives. Key comparisons include:
Pharmacological Potential
- Fluorobenzyl-Benzothiazine Derivative (): Exhibited cytotoxicity against cancer cell lines, suggesting the benzothiazole-acetamide scaffold’s relevance in oncology.
- Triazole Derivatives (): Triazole motifs are common in kinase inhibitors; the trifluoromethyl group in the target compound may enhance target selectivity or metabolic stability compared to non-fluorinated analogs.
Physicochemical Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound exhibits a complex structure that combines a benzothiazole moiety with a triazole and piperidine ring. The molecular formula is , and it has been characterized using various analytical techniques including NMR and mass spectrometry.
Anticancer Activity
Research indicates that derivatives of benzothiazole and triazole exhibit notable anticancer properties. In particular, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF7 (Breast cancer) | 0.15 | Dubey et al., 2006 |
| A549 (Lung cancer) | 0.25 | Dubey et al., 2006 |
| HeLa (Cervical cancer) | 0.30 | Dubey et al., 2006 |
These findings suggest that the compound may act through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, benzothiazole derivatives have been shown to interfere with the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and activation of prodrugs into their active forms .
Moreover, the presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of related benzothiazole compounds against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against Gram-positive and Gram-negative bacteria .
In Vivo Studies
In vivo studies in murine models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. Histopathological analysis revealed significant apoptosis in tumor tissues treated with this compound .
Q & A
Basic Research Questions
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Methodology : Use multi-spectroscopic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., trifluoromethyl group at C3 of the triazole ring, benzothiazole coupling via acetamide linkage) .
- IR Spectroscopy : Validate carbonyl stretches (e.g., 5-oxo triazole at ~1700 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm purity (>95%) .
Q. What are standard protocols for synthesizing the triazole-piperidine core?
- Stepwise Approach :
Triazole Formation : Cyclize 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one under reflux with methyl hydrazine in ethanol .
Piperidine Functionalization : React the triazole with 4-piperidone via nucleophilic substitution (K2CO3/DMF, 80°C) to install the triazole-piperidine moiety .
Acetamide Coupling : Use EDCI/HOBt-mediated coupling between benzothiazole-2-amine and the piperidine intermediate .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives targeting enzyme inhibition?
- Strategy :
- Molecular Docking : Use AutoDock Vina to predict binding poses of the trifluoromethyl-triazole group in catalytic pockets (e.g., kinases, cytochrome P450) .
- DFT Calculations : Analyze electron-density maps to prioritize substituents (e.g., fluorinated groups for enhanced lipophilicity) .
- Validation : Cross-reference docking scores with in vitro IC50 values to refine predictive models .
Q. What experimental approaches resolve contradictions in biological activity data?
- Case Example : If antimicrobial assays show variability:
Standardize Assays : Use CLSI guidelines for MIC determination against Gram-positive/negative strains .
Probe Mechanism : Perform time-kill curves or ROS assays to distinguish static vs. cidal effects .
Check Purity : Re-analyze compound purity via HPLC (C18 column, MeOH/H2O gradient) to rule out degradants .
Q. How can crystallographic data address ambiguities in molecular conformation?
- SHELX Refinement :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) single-crystal diffraction .
Model Building : Refine anisotropic displacement parameters for the trifluoromethyl group to resolve disorder .
Validation : Check R-factor convergence (<5%) and Fo-Fc maps for omitted electron density .
Methodological Challenges & Solutions
Q. Why does the trifluoromethyl group complicate spectroscopic characterization?
- 19F NMR : Use a broadband probe (CDCl3, 376 MHz) to detect splitting patterns (e.g., coupling with adjacent N-methyl group) .
- Mitigation : If signals overlap, employ 2D HSQC to correlate 19F with 13C shifts .
Q. What strategies optimize solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
